Cas no 58446-49-4 (1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-(1,4-dimethylpentyl)-)
58446-49-4 structure
Product Name:1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-(1,4-dimethylpentyl)-
CAS-nummer:58446-49-4
MF:C19H34N2
MW:290.486665248871
CID:342057
PubChem ID:22728255
Update Time:2025-04-19
1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-(1,4-dimethylpentyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-(1,4-dimethylpentyl)-
- 1-N-(5-methylhexan-2-yl)-4-N-(4-methylpentan-2-yl)benzene-1,4-diamine
- SCHEMBL3340840
- 58446-49-4
- DTXSID40627856
- N~1~-(5-Methylhexan-2-yl)-N~4~-(4-methylpentan-2-yl)benzene-1,4-diamine
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- Inchi: 1S/C19H34N2/c1-14(2)7-8-16(5)20-18-9-11-19(12-10-18)21-17(6)13-15(3)4/h9-12,14-17,20-21H,7-8,13H2,1-6H3
- InChI-sleutel: DYFAHIPGXPYHON-UHFFFAOYSA-N
- LACHT: N(C1C=CC(=CC=1)NC(C)CC(C)C)C(C)CCC(C)C
Berekende eigenschappen
- Exacte massa: 290.27242
- Monoisotopische massa: 290.272199093g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 9
- Complexiteit: 254
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.5
- Topologisch pooloppervlak: 24.1Ų
Experimentele eigenschappen
- PSA: 24.06
1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-(1,4-dimethylpentyl)- Gerelateerde literatuur
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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